molecular formula C5H5BrN2O2 B2567331 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid CAS No. 1378260-38-8

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid

Cat. No. B2567331
M. Wt: 205.011
InChI Key: NWVCPYSDHQUCPD-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a chemical compound with the CAS Number: 82231-53-6 . It has a molecular weight of 205.01 and its molecular formula is C5H5BrN2O2 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid consists of 10 heavy atoms, 5 of which are aromatic . The InChI Key for this compound is WRXIKBHQDRMYJJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-Bromo-1H-pyrazol-3-yl)acetic acid are not available, pyrazole-bearing compounds are known to undergo various chemical reactions. For instance, a study on hydrazine-coupled pyrazoles revealed that they displayed superior antipromastigote activity .


Physical And Chemical Properties Analysis

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid is a solid at room temperature . It has a molar refractivity of 37.77 and a topological polar surface area (TPSA) of 55.12 Ų . The compound is very soluble, with a solubility of 18.4 mg/ml .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

2-(4-bromo-1H-pyrazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2/c6-3-2-7-8-4(3)1-5(9)10/h2H,1H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCPYSDHQUCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-1H-pyrazol-3-yl)acetic acid

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